molecular formula C10H14O2 B1582970 4-Ethyl-1,2-dimethoxybenzene CAS No. 5888-51-7

4-Ethyl-1,2-dimethoxybenzene

Cat. No. B1582970
CAS RN: 5888-51-7
M. Wt: 166.22 g/mol
InChI Key: NEBQMYHKOREVAL-UHFFFAOYSA-N
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Description

4-Ethyl-1,2-dimethoxybenzene, also known as Benzene, 4-ethyl-1,2-dimethoxy-, is a chemical compound with the molecular formula C10H14O2 . It has a molecular weight of 166.2170 .


Synthesis Analysis

4-Ethyl-1,2-dimethoxybenzene is used as an intermediate for the synthesis of eugenol and isovaleric acid . The synthesis of benzene derivatives like this often involves electrophilic aromatic substitution reactions . A common method is the Friedel-Crafts alkylation, which involves the formation of a carbocation that acts as the electrophile in the reaction .


Molecular Structure Analysis

The molecular structure of 4-Ethyl-1,2-dimethoxybenzene consists of a benzene ring substituted with an ethyl group and two methoxy groups . The 3D structure of the molecule can be viewed using specific software .

Scientific Research Applications

Biocatalysis

The compound has been studied for its role in enzymatic reactions, particularly in the context of natural deep eutectic solvents (NADESs). It can influence the stability and activity of enzymes like lipoxygenases, which are crucial in industrial biocatalysis .

Environmental Science

There’s potential for 4-Ethyl-1,2-dimethoxybenzene to be used in environmental science, especially in the study of organic pollutant degradation. Its structural similarity to certain pollutants makes it a candidate for understanding and improving bioremediation processes.

Each application leverages the unique chemical structure of 4-Ethyl-1,2-dimethoxybenzene , which consists of a benzene ring substituted with ethyl and methoxy groups (C10H14O2) . This structure provides a versatile platform for various chemical reactions and interactions, making it a valuable compound in scientific research and industry applications.

Mechanism of Action

Safety and Hazards

The safety data sheet for a similar compound, 1,2-Dimethoxybenzene, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity .

properties

IUPAC Name

4-ethyl-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-4-8-5-6-9(11-2)10(7-8)12-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBQMYHKOREVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207581
Record name Benzene, 1,2-dimethoxy-4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-1,2-dimethoxybenzene

CAS RN

5888-51-7
Record name 4-Ethyl-1,2-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5888-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2-dimethoxy-4-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005888517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2-dimethoxy-4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethyl-1,2-dimethoxybenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In an atmospheric pressure hydrogenation equipment 10.0 g (60.9 mM) of 3,4-dimethoxystyrene, 0.5 g of palladium charcoal and 200 ml of methanol were charged and introduced with hydrogen. The reaction was continued until the absorption of hydrogen was terminated. Palladium charcoal was filtered off from the reaction mixture. Methanol was distilled off from the filtrate. The residue was distilled under vacuum to obtain 10.0 g (60.2 mM) of 4-ethylveratrole as a colorless transparent liquid having a boiling point of 84°-85° C./2 mmHg
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 5 mL flask opened to the air, to a clear solution of 3,4-dimethoxystyrene (100 μL, 0.755 mmol) in benzene (0.8 mL) was added triethylsilane (240 μL, 0.816 mmol). The flask was placed in a 60° C. bath and iodo[bis(triphenylphosphine)]dioxorhenium(V) (32 mg, 0.037 mmol) was added. The resulting brown solution was heated at 60° C. for 12 hours. The crude reaction mixture was directly applied to a SiO2 column and chromatographed eluting with 4:1 hexanes:diethyl ether to afford 3,4-dimethoxyethylbenzene (52 mg, 57% yield) as a colorless liquid. The reaction was repeated using pent-2-enal and t-butyl acrylate as the electrophilic reactants, as indicated in the first two schemes above (wherein “TES” represents triethylsilyl).
Quantity
100 μL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One
Quantity
240 μL
Type
reactant
Reaction Step Two
[Compound]
Name
iodo[bis(triphenylphosphine)]dioxorhenium(V)
Quantity
32 mg
Type
reactant
Reaction Step Three
[Compound]
Name
SiO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-ethyl-1,2-dimethoxybenzene in the context of the provided research?

A1: The research papers [, ] investigate the nematicidal properties of volatile organic compounds (VOCs) released from cottonseed meal. While the specific mechanism of action of 4-ethyl-1,2-dimethoxybenzene isn't detailed, its presence as a VOC emitted by cottonseed meal suggests its potential role in the observed nematicidal activity against Meloidogyne incognita. Further research is needed to confirm its specific contribution to the overall effect.

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